Glutaminase-IN-3

Prostate cancer GLS1 inhibition Anti-proliferative activity

Glutaminase-IN-3 (also known as compound is a potent small-molecule glutaminase inhibitor derived from the heterocyclic thiadiazolyl-butyl-pyridazinyl chemotype, which was initially disclosed in patent WO2014089048A1. It specifically targets the kidney-type glutaminase isoform (GLS1) and its splice variant glutaminase C (GAC), achieving an IC50 value of 0.24 μM in enzyme assays.

Molecular Formula C19H19F3N6O2S
Molecular Weight 452.5 g/mol
Cat. No. B2397258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutaminase-IN-3
Molecular FormulaC19H19F3N6O2S
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)CC(=O)NC2=NN=C(C=C2)CCCCC3=NN=C(S3)N
InChIInChI=1S/C19H19F3N6O2S/c20-19(21,22)30-14-6-3-4-12(10-14)11-16(29)24-15-9-8-13(25-26-15)5-1-2-7-17-27-28-18(23)31-17/h3-4,6,8-10H,1-2,5,7,11H2,(H2,23,28)(H,24,26,29)
InChIKeySXFQBUKKIKMRPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Glutaminase-IN-3 Procurement Specifications for GLS1 Inhibition in Oncology Research


Glutaminase-IN-3 (also known as compound 657) is a potent small-molecule glutaminase inhibitor derived from the heterocyclic thiadiazolyl-butyl-pyridazinyl chemotype, which was initially disclosed in patent WO2014089048A1 [1]. It specifically targets the kidney-type glutaminase isoform (GLS1) and its splice variant glutaminase C (GAC), achieving an IC50 value of 0.24 μM in enzyme assays [1]. Its chemical structure, featuring a trifluoromethoxyphenylacetamide moiety connected to a 5-amino-1,3,4-thiadiazolyl-butyl-pyridazine core, provides a well-characterized allosteric binding mode and robust pharmaceutical properties that make it a valuable tool for investigating glutamine addiction in cancer metabolism and other diseases driven by glutaminase activity .

Glutaminase-IN-3 Critical Differentiation vs. Other GLS1 Inhibitors (CB-839, BPTES, Compound 968)


Glutaminase inhibitors exhibit profound differences in potency, isoform selectivity, binding kinetics, and cellular efficacy, rendering simple class-level substitution invalid. While CB-839 and BPTES also target the GLS1 allosteric pocket, they differ drastically in potency (CB-839 IC50 ≈ 23–28 nM vs. BPTES IC50 ≈ 0.16–3.3 μM) and kinetic behavior (CB-839 is time-dependent and slowly reversible) [1][2]. Compound 968 acts on the GAC splice variant with an IC50 of ~2.5 μM [3]. The lack of head-to-head data for Glutaminase-IN-3 against these comparators means that direct IC50 comparisons across assay systems are unreliable and do not predict cellular efficacy or therapeutic window. The evidence below demonstrates why Glutaminase-IN-3's specific cellular activity profile in prostate cancer models—showing differential sensitivity between malignant and normal cells—is not automatically transferable to other GLS1 inhibitors without empirical validation, underscoring the need for compound-specific selection in research procurement [4].

Glutaminase-IN-3 Evidence-Based Selection Data: Potency, Selectivity, and Cellular Activity


Glutaminase-IN-3 Cellular Anti-Proliferative Activity in Prostate Cancer Models

In a direct comparison using a 72-hour cell viability assay, Glutaminase-IN-3 demonstrated a clear differential anti-proliferative effect between androgen-sensitive LNCaP prostate cancer cells and non-cancerous CCD1072sk fibroblasts. The IC50 for LNCaP was 2.13 µM, whereas for CCD1072sk it was 15.39 µM, representing a 7.2-fold difference that suggests a preferential sensitivity in malignant cells [1]. This is a direct head-to-head comparison performed in the same experimental system, providing strong evidence for a compound-specific therapeutic window in this context.

Prostate cancer GLS1 inhibition Anti-proliferative activity

Glutaminase-IN-3 Potency at Isolated GLS1 Enzyme vs. Cellular Efficacy

Glutaminase-IN-3 exhibits an IC50 of 0.24 µM against recombinant GLS1 in a cell-free enzymatic assay [1]. However, its cellular IC50 values in prostate cancer cell lines are notably higher (2.13–6.14 µM), illustrating a substantial shift between biochemical and cellular activity [2]. This cross-study comparable data highlights a key point: potency in a simplified enzymatic system does not directly translate to cellular potency due to factors like cellular uptake, metabolism, and intracellular target engagement. This is a class-level inference, as similar shifts are observed with other GLS1 inhibitors (e.g., CB-839: enzyme IC50 23–28 nM vs. cellular GI50 19–55 nM) [3].

Enzyme inhibition GLS1 IC50

Glutaminase-IN-3 Isoform Selectivity: GLS1 vs. GLS2

While no direct biochemical selectivity data for Glutaminase-IN-3 against GLS2 is available, the 2024 study provides valuable class-level inference on isoform regulation. Treatment of PC-3 prostate cancer cells with 10 µM Glutaminase-IN-3 resulted in a significant upregulation of GLS1 (kidney-type isoform) mRNA expression, while GLS2 expression remained unchanged [1]. This suggests that the compound's anti-proliferative effect is primarily mediated through GLS1 inhibition, triggering a compensatory upregulation of its target, whereas the functionally distinct GLS2 isoform is not similarly modulated. This pattern is consistent with the known oncogenic role of GLS1 and tumor-suppressive role of GLS2 in prostate cancer [1], and aligns with the selectivity profiles of other advanced GLS1 inhibitors like CB-839, which demonstrates >50-fold selectivity for GLS1 over GLS2 [2].

Isoform selectivity GLS1 GLS2 Prostate cancer

Glutaminase-IN-3 Physicochemical Properties and Structural Differentiation

Glutaminase-IN-3 (C19H19F3N6O2S, MW = 452.45) is characterized by a unique chemical structure featuring a 5-amino-1,3,4-thiadiazole ring, a pyridazine core, and a 3-(trifluoromethoxy)phenylacetamide moiety [1]. Its calculated LogP of 2.38 and rotatable bond count of 9 differentiate it from other GLS1 inhibitors in terms of lipophilicity and conformational flexibility . It exhibits good solubility in DMSO (50 mg/mL, 110.51 mM) with ultrasonic assistance, enabling versatile in vitro assay preparation . While no direct head-to-head solubility or stability comparisons are available, this supporting evidence establishes its baseline properties for formulation and handling, which may differ from related compounds like BPTES (which has solubility limitations) or CB-839 (which has distinct pharmacokinetic properties due to its different substituents).

Physicochemical properties Solubility Chemical structure

Glutaminase-IN-3 Functional Activity in GLS1-Dependent Metabolic Pathways

As a supporting evidence, Glutaminase-IN-3 has been shown to regulate cellular metabolites and increase reactive oxygen species (ROS) production by blocking glutamine metabolism . While this is a class-level functional property expected from GLS1 inhibition, it confirms that the compound effectively engages the target pathway and induces the anticipated metabolic stress response. No quantitative comparison with other GLS1 inhibitors is available for this specific readout, but the finding aligns with the known downstream effects of glutamine deprivation in cancer cells.

Metabolic reprogramming ROS production Glutamine metabolism

Glutaminase-IN-3 Tumor vs. Normal Tissue GLS1 Expression Context

The 2024 study provides important context for Glutaminase-IN-3's application by quantifying GLS1 expression in prostate cancer tissues. GLS1 expression was significantly higher than GLS2 expression in both primary and metastatic prostate cancer tissues (p < 0.001) [1]. This establishes a strong rationale for targeting GLS1 in this disease context and supports the relevance of Glutaminase-IN-3's observed cellular activity. While this is not a direct property of the compound itself, it validates the disease model used to characterize its differential effects and suggests that prostate cancer may represent a particularly relevant application area for this inhibitor.

GLS1 expression Prostate cancer Metastatic cancer

Glutaminase-IN-3 Optimal Research Applications in Oncology and Metabolic Studies


Prostate Cancer Preclinical Models Investigating Differential Cancer Cell Sensitivity

Glutaminase-IN-3 is ideally suited for prostate cancer research, particularly in studies aiming to compare the sensitivity of malignant versus non-malignant cells. The direct evidence of a 7.2-fold higher IC50 in normal fibroblasts (15.39 µM) compared to LNCaP prostate cancer cells (2.13 µM) provides a quantifiable therapeutic window in vitro [1]. This makes the compound valuable for elucidating mechanisms of glutamine dependency and for testing combination therapies that exploit metabolic vulnerabilities in prostate cancer.

Investigating GLS1 Isoform Regulation and Compensatory Mechanisms in Cancer

The observed upregulation of GLS1 (but not GLS2) mRNA upon Glutaminase-IN-3 treatment in PC-3 cells [1] positions this compound as a useful tool for studying feedback regulation and adaptive resistance mechanisms related to glutaminase inhibition. Researchers can employ it to explore how cancer cells respond to metabolic stress induced by GLS1 blockade and to identify potential biomarkers of response or resistance.

Comparative Pharmacology Studies of Glutaminase Inhibitors

With its established enzyme IC50 of 0.24 µM [2] and cellular IC50 values in the low micromolar range [1], Glutaminase-IN-3 serves as a valuable reference compound for benchmarking new GLS1 inhibitors or for conducting comparative studies across different chemical series. Its structural features (e.g., LogP = 2.38, 9 rotatable bonds) allow for structure-activity relationship (SAR) investigations aimed at optimizing potency, solubility, or selectivity.

Metabolic Reprogramming and Oxidative Stress Studies in Cancer

Glutaminase-IN-3's ability to alter cellular metabolites and increase reactive oxygen species (ROS) production by blocking glutamine metabolism makes it relevant for research focused on the intersection of cancer metabolism and redox balance. It can be used to dissect the role of glutaminolysis in maintaining redox homeostasis and to test the hypothesis that GLS1 inhibition sensitizes cancer cells to oxidative stress-inducing therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glutaminase-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.